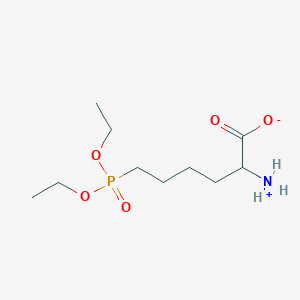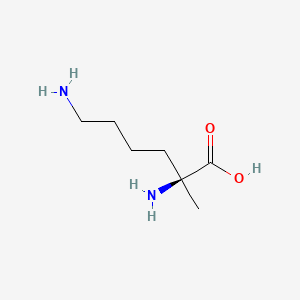
5-BROMO-DC CEP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2’-deoxycytidine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as 5-Bromo-DC CEP, is a halogenated nucleotide analog. It is primarily used in the synthesis of modified oligonucleotides for various biochemical and molecular biology applications. The compound is characterized by the presence of a bromine atom at the 5-position of the cytidine base, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-DC CEP typically involves a multi-step reaction starting from cytidine. The key steps include:
Protection and Activation: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-DC CEP undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted cytidine derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-DC CEP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and DNA structure.
Biology: Employed in X-ray crystallography to facilitate the determination of DNA structures.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Utilized in the production of oligonucleotide-based therapeutics and diagnostics.
Mecanismo De Acción
The mechanism of action of 5-Bromo-DC CEP involves its incorporation into oligonucleotides, where the bromine atom at the 5-position can participate in various interactions. This modification can affect the stability and conformation of the DNA, influencing its interactions with proteins and other molecules. The bromine atom can also serve as a site for further chemical modifications, enabling the study of specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxyuridine: Another halogenated nucleotide used in similar applications.
5-Iodo-2’-deoxycytidine: Similar to 5-Bromo-DC CEP but with an iodine atom instead of bromine.
5-Fluoro-2’-deoxycytidine: Contains a fluorine atom and is used in cancer research.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific interactions or modifications at the 5-position of the cytidine base .
Propiedades
Número CAS |
178925-43-4 |
|---|---|
Fórmula molecular |
C46H51BrN5O8P |
Peso molecular |
912.8 g/mol |
Nombre IUPAC |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51BrN5O8P/c1-31(2)52(32(3)4)61(58-27-13-26-48)60-40-28-42(51-29-39(47)43(50-45(51)54)49-44(53)33-14-9-7-10-15-33)59-41(40)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29,31-32,40-42H,13,27-28,30H2,1-6H3,(H,49,50,53,54)/t40-,41+,42+,61?/m0/s1 |
Clave InChI |
MEFJNSFIFSEDNU-RYHMCHCNSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







